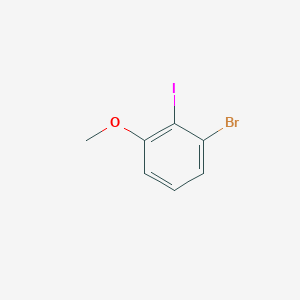

1-Bromo-2-iodo-3-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-iodo-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIQCAXZVNDWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434303 | |

| Record name | 1-Bromo-2-iodo-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450412-22-3 | |

| Record name | 1-Bromo-2-iodo-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450412-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-iodo-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-iodo-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-iodo-3-methoxybenzene, a versatile halogenated aromatic compound. It details the chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in organic synthesis, particularly in the realm of drug discovery and development. The strategic positioning of the bromo, iodo, and methoxy groups on the benzene ring makes this compound a valuable intermediate for the construction of complex molecular architectures through selective cross-coupling reactions. This guide is intended to be a key resource for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound, also known as 3-Bromo-2-iodoanisole, is a key synthetic building block. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 450412-22-3 | [1] |

| Molecular Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1] |

| Appearance | Faint to light brown powder/solid | [1] |

| Melting Point | 63-65 °C | [1] |

| Storage Temperature | Room Temperature |

Synthesis

While various methods can be envisioned for the synthesis of this compound, a common strategy involves the ortho-iodination of a substituted bromoanisole. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromoanisole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoanisole (1.0 equivalent) in dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents).

-

Initiation: Slowly add a catalytic amount of trifluoroacetic acid (TFA) to the mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reactivity and Applications in Drug Development

The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound makes it an exceptionally useful intermediate for sequential cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective functionalization at the 2-position.[2] This is followed by a subsequent cross-coupling reaction at the 1-position. This stepwise introduction of different substituents is a powerful strategy in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Logical Workflow for Sequential Cross-Coupling

The differential reactivity of the halogens can be exploited in a logical synthetic workflow to build molecular complexity. This workflow is visualized in the diagram below.

Caption: A logical workflow for the sequential functionalization of this compound.

Experimental Protocol: Representative Sequential Suzuki-Sonogashira Coupling

This protocol outlines a general procedure for a sequential coupling, first at the iodine and then at the bromine position.

Part A: Sonogashira Coupling at the C-I Position

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 eq)

-

Pd(PPh₃)₄ (0.02 eq)

-

CuI (0.04 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous THF or DMF

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.

-

Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by the base (TEA or DIPEA) and the terminal alkyne.

-

Reaction: Stir the mixture at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part B: Suzuki Coupling at the C-Br Position

Materials:

-

Product from Part A (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂ (0.03 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane/water or Toluene/ethanol/water solvent system

Procedure:

-

Reaction Setup: In a reaction vessel, combine the product from Part A, the arylboronic acid, Pd(dppf)Cl₂, and the base.

-

Solvent Addition: Add the chosen solvent system.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its differential halogen reactivity allows for the strategic and sequential introduction of various functional groups, making it a powerful tool for the synthesis of complex molecules, particularly in the context of pharmaceutical research and drug development. This guide provides essential information for its effective use in the laboratory.

References

An In-depth Technical Guide to 3-Bromo-2-iodoanisole for Researchers and Drug Development Professionals

An Introduction to a Versatile Halogenated Aromatic Intermediate

3-Bromo-2-iodoanisole, systematically known as 1-Bromo-2-iodo-3-methoxybenzene, is a halogenated aromatic compound that serves as a crucial building block in organic synthesis. With the CAS Number 450412-22-3, this trifunctionalized benzene ring is of significant interest to researchers and professionals in the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring a methoxy group, a bromine atom, and an iodine atom, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the physical and chemical properties of 3-Bromo-2-iodoanisole, alongside detailed experimental protocols for its key reactions and spectroscopic data for its characterization.

Core Physical and Chemical Properties

3-Bromo-2-iodoanisole is a solid at room temperature, typically appearing as a faint to light brown powder. The presence of both bromine and iodine atoms, along with a methoxy group, on the aromatic ring imparts a unique combination of reactivity and physical characteristics. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Bromo-2-iodoanisole | |

| CAS Number | 450412-22-3 | |

| Molecular Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1] |

| Melting Point | 61.5-65 °C | [2] |

| Physical Form | Solid, faint to light brown powder | |

| Purity | ≥95% | [1][2] |

Solubility data for 3-Bromo-2-iodoanisole is not explicitly available. However, based on the properties of similar compounds like 2-iodoanisole, it is expected to be miscible with alcohol, chloroform, and diethyl ether, and insoluble in water.

Spectroscopic Data for Structural Elucidation

Detailed experimental spectroscopic data for 3-Bromo-2-iodoanisole is not available in the public domain. However, based on the analysis of related compounds and general principles of spectroscopy, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The methoxy group will exhibit a singlet at approximately 3.9 ppm. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and iodine atoms and the electron-donating effect of the methoxy group.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon attached to the methoxy group will appear in the range of 55-60 ppm. The six aromatic carbons will have chemical shifts in the typical aromatic region (110-160 ppm), with the carbons directly bonded to the halogens showing characteristic shifts. The carbon bonded to iodine is expected to be at a higher field (lower ppm) compared to a non-substituted carbon, while the carbon bonded to bromine will be at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-2-iodoanisole will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-O stretching of the anisole group should appear in the region of 1250-1000 cm⁻¹. The C-Br and C-I stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (312.93 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 1:1 ratio) will be observed. The fragmentation pattern is expected to involve the loss of the methoxy group, bromine, and iodine atoms, leading to characteristic fragment ions.

Key Reactions and Experimental Protocols

3-Bromo-2-iodoanisole is a valuable substrate for various cross-coupling reactions, allowing for the selective functionalization at the C-Br and C-I bonds. The differential reactivity of the C-I and C-Br bonds (C-I is generally more reactive in palladium-catalyzed couplings) can be exploited for sequential transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. A general protocol for the Suzuki coupling of an aryl halide is as follows:

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

-

In a flame-dried Schlenk flask, combine 3-Bromo-2-iodoanisole (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under a positive pressure of the inert gas, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Grignard Reagent Formation and Subsequent Reactions

The bromine and iodine atoms on 3-Bromo-2-iodoanisole can be converted into a Grignard reagent, which is a powerful nucleophile for forming C-C bonds with electrophiles like aldehydes, ketones, and esters. The C-I bond is generally more reactive towards magnesium than the C-Br bond, allowing for selective Grignard reagent formation at the 2-position.

Experimental Workflow for Grignard Reagent Formation

Caption: General workflow for Grignard reagent formation and reaction.

Detailed Protocol:

-

Thoroughly flame-dry all glassware and allow it to cool under an inert atmosphere.

-

Place magnesium turnings (1.2 equiv.) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

Dissolve 3-Bromo-2-iodoanisole (1.0 equiv.) in anhydrous ether/THF in the dropping funnel.

-

Add a small portion of the halide solution to the magnesium suspension to initiate the reaction, which is indicated by bubbling and a gentle reflux.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

The resulting Grignard reagent can then be reacted with a suitable electrophile.

Synthesis of 3-Bromo-2-iodoanisole

While a specific, detailed experimental protocol for the synthesis of 3-Bromo-2-iodoanisole was not found in the searched literature, a plausible synthetic route can be inferred from the synthesis of similar compounds. A potential pathway involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction. Alternatively, ortho-lithiation of a substituted bromoanisole followed by iodination could be a viable route.

Logical Relationship for a Potential Synthesis Route

Caption: A potential synthetic pathway to 3-Bromo-2-iodoanisole.

Applications in Drug Development

The structural motif of a substituted anisole is present in numerous biologically active molecules. The ability to selectively introduce different functionalities at the bromine and iodine positions of 3-Bromo-2-iodoanisole makes it a valuable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The resulting biaryl or otherwise substituted anisole derivatives can be explored for a wide range of therapeutic targets.

Handling and Safety

3-Bromo-2-iodoanisole is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the physical and chemical properties of 3-Bromo-2-iodoanisole, highlighting its potential in organic synthesis and drug discovery. The provided general protocols serve as a starting point for the development of specific synthetic methodologies utilizing this versatile building block. Further research is warranted to fully characterize its spectral properties and optimize its reaction conditions for various applications.

References

An In-depth Technical Guide on the Synthesis and Purification of 1-Bromo-2-iodo-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Bromo-2-iodo-3-methoxybenzene, a valuable halogenated aromatic intermediate in the pharmaceutical and fine chemical industries. This document details a feasible synthetic pathway, experimental protocols, and purification strategies, supported by quantitative data and visual workflows to facilitate its application in a laboratory setting.

Introduction

This compound, also known as 3-Bromo-2-iodoanisole, is a key building block in organic synthesis. Its molecular structure, featuring bromine, iodine, and methoxy substituents on a benzene ring, offers multiple sites for functionalization, making it a versatile precursor for the synthesis of complex organic molecules. The strategic placement of the halogen atoms allows for selective participation in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.

Synthesis Pathway

The most plausible and efficient synthetic route for the preparation of this compound is a two-step process commencing from the commercially available 3-Bromo-2-methoxyaniline. The synthesis involves the diazotization of the primary aromatic amine followed by a Sandmeyer-type iodination reaction.

Overall Reaction:

Data Presentation

The following table summarizes the key quantitative data related to the synthesis of this compound. Please note that yields are indicative and can vary based on reaction scale and optimization.

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-2-methoxyaniline | Commercial sources |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Final Product | This compound | |

| CAS Number | 450412-22-3 | [2] |

| Molecular Formula | C₇H₆BrIO | [2] |

| Molecular Weight | 312.93 g/mol | [2] |

| Physical Form | Faint to light brown powder/solid | [2] |

| Melting Point | 63-65 °C | [2] |

| Purity (Typical) | ≥95% | [3] |

| Indicative Yield | 50-75% (based on similar reactions) |

Experimental Protocols

The following protocols are based on established methodologies for diazotization and Sandmeyer reactions and should be adapted and optimized for specific laboratory conditions.

Step 1: Diazotization of 3-Bromo-2-methoxyaniline

This procedure describes the conversion of the primary aromatic amine to a diazonium salt. This intermediate is typically unstable and is used immediately in the subsequent step without isolation.

Materials and Reagents:

-

3-Bromo-2-methoxyaniline

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Bromo-2-methoxyaniline in a solution of concentrated acid (e.g., HCl or H₂SO₄) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature and excessive evolution of nitrogen gas.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution containing the diazonium salt is used directly in the next step.

Step 2: Sandmeyer Iodination

This step involves the substitution of the diazonium group with iodine.

Materials and Reagents:

-

Diazonium salt solution from Step 1

-

Potassium iodide (KI)

-

Distilled water

Procedure:

-

Prepare a solution of potassium iodide in distilled water.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with stirring. Nitrogen gas will be evolved. The addition should be done at a rate that keeps the reaction under control.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for 1-2 hours, or until the evolution of nitrogen ceases.

-

The crude this compound will precipitate out of the solution.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and inorganic salts. A combination of extraction and column chromatography is recommended.

Work-up Procedure:

-

Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

-

Mobile Phase: A non-polar/polar solvent system is typically effective. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.

-

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Recrystallization (Optional):

If further purification is required, recrystallization can be performed. The choice of solvent will depend on the purity of the material after chromatography. A solvent system in which the compound is soluble at high temperatures and sparingly soluble at low temperatures should be chosen. Ethanol or a hexane/ethyl acetate mixture may be suitable.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Purification Workflow

This diagram outlines the key steps in the purification process.

Caption: Purification workflow for this compound.

References

An In-Depth Technical Guide to 1-Bromo-2-iodo-3-methoxybenzene: Molecular Structure, Weight, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-2-iodo-3-methoxybenzene, a halogenated aromatic compound with significant applications as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document outlines its molecular structure, key physicochemical properties, and a detailed, representative protocol for its synthesis.

Core Molecular Attributes

This compound, also known as 3-bromo-2-iodoanisole, is a polysubstituted benzene derivative. The strategic placement of a bromine atom, an iodine atom, and a methoxy group on the aromatic ring provides multiple reactive sites for further chemical functionalization. This makes it a valuable building block for the synthesis of more complex molecular architectures.

The molecular structure consists of a benzene ring substituted with a bromine atom at the C1 position, an iodine atom at the C2 position, and a methoxy group (-OCH₃) at the C3 position.

Physicochemical and Quantitative Data

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| CAS Number | 450412-22-3 | [1] |

| Molecular Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1] |

| Physical Appearance | Faint to light brown powder | [1] |

| Melting Point | 63-65 °C | [1] |

| Purity | Typically ≥95% |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be achieved through the ortho-iodination of 3-bromoanisole. A common and effective method for such a transformation is directed ortho-metalation, followed by quenching with an iodine source. The methoxy group in 3-bromoanisole can direct the metalation to the ortho position (C2).

Reaction: Ortho-iodination of 3-bromoanisole via directed metalation.

Materials:

-

3-Bromoanisole

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) solution in hexanes

-

Iodine (I₂) or another iodine source (e.g., 1,2-diiodoethane)

-

Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride, sodium thiosulfate solution)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Experimental Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-bromoanisole and anhydrous THF under a nitrogen atmosphere. The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Metalation: A solution of n-butyllithium (or sec-butyllithium) in hexanes is added dropwise to the stirred solution of 3-bromoanisole while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a period of 1 to 2 hours to ensure complete metalation at the C2 position, directed by the methoxy group.

-

Iodination: A solution of iodine in anhydrous THF is then added slowly to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for an additional 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with an organic solvent such as diethyl ether. The combined organic layers are then washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor, 3-bromoanisole.

Caption: Synthesis pathway of this compound.

References

Technical Guide: Physicochemical Properties and Synthetic Considerations of 1-Bromo-2-iodo-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 1-Bromo-2-iodo-3-methoxybenzene, a key intermediate in various organic synthesis pathways. It includes experimental protocols for the determination of its melting and boiling points and a representative synthetic workflow.

Core Physicochemical Data

The accurate determination of physical constants such as melting and boiling points is fundamental for the characterization and assessment of the purity of chemical compounds.

| Property | Value |

| Melting Point | 63-65 °C[1] |

| Boiling Point | Not readily available in the searched literature. |

| Molecular Formula | C₇H₆BrIO |

| Molecular Weight | 312.93 g/mol |

| CAS Number | 450412-22-3[1] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (Thiele tube) or placed in the heating block of a digital melting point apparatus.

-

Heating: The heating medium is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Since this compound is a solid at room temperature, this determination would be performed on the molten compound.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with a high-boiling point liquid like silicone oil)

-

Clamp and stand

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube and gently melted.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the molten sample.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in the heating bath.

-

Heating: The bath is heated slowly. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Recording the Boiling Point: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn into the capillary tube, the temperature is recorded. This temperature is the boiling point of the substance.

Synthetic Workflow

This compound is a substituted anisole. The following diagram illustrates a generalized synthetic pathway for the preparation of substituted anisoles, which can be adapted for the synthesis of this specific compound. The synthesis often involves electrophilic aromatic substitution reactions on a precursor molecule.

Caption: Generalized synthesis of this compound.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 1-Bromo-2-iodo-3-methoxybenzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-2-iodo-3-methoxybenzene. Due to the absence of publicly available experimental spectra for this specific isomer, this document leverages established empirical models based on substituent chemical shifts (SCS) to forecast the spectral characteristics. This guide also includes a standardized experimental protocol for the acquisition of NMR data for similar aromatic compounds and a visual representation of the molecular structure to aid in spectral assignment.

Predicted Quantitative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived using the principle of additivity of substituent effects on the chemical shifts of the benzene nucleus (¹H: 7.34 ppm, ¹³C: 128.5 ppm). It is important to note that these are theoretical values and may differ from experimental results, particularly in cases of significant steric hindrance between adjacent substituents which can disrupt the planarity of the benzene ring and alter the electronic environment.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~7.5 - 7.7 | Doublet of Doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 | H-4 |

| ~7.0 - 7.2 | Triplet (t) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 | H-5 |

| ~6.8 - 7.0 | Doublet of Doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 | H-6 |

| ~3.9 | Singlet (s) | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~125 - 130 | C-1 (C-Br) |

| ~95 - 100 | C-2 (C-I) |

| ~155 - 160 | C-3 (C-OCH₃) |

| ~130 - 135 | C-4 |

| ~120 - 125 | C-5 |

| ~110 - 115 | C-6 |

| ~56 | -OCH₃ |

General Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a solid aromatic compound such as this compound.

2.1. Sample Preparation

-

Weigh approximately 10-20 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ may be used depending on the solubility of the compound.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2.2. Instrument Setup and Data Acquisition

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and well-resolved peaks.

-

For ¹H NMR:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

For ¹³C NMR (Proton Decoupled):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

2.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Molecular Structure and Predicted Assignments

The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the assignment of the predicted NMR signals.

Caption: Molecular structure of this compound.

Disclaimer: The NMR spectral data presented in this document are predicted values based on established theoretical models. Experimental verification is required for definitive structural elucidation and characterization. The provided experimental protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

Spectroscopic Characterization of 1-Bromo-2-iodo-3-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Bromo-2-iodo-3-methoxybenzene (CAS No. 450412-22-3). Due to the limited availability of direct experimental data for this specific compound, this document focuses on a predictive analysis based on the known spectroscopic properties of structurally analogous compounds. This guide offers detailed predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for acquiring such data.

Introduction

This compound is a halogenated aromatic compound with the molecular formula C₇H₆BrIO and a molecular weight of approximately 312.93 g/mol .[1] It typically appears as a solid with a melting point in the range of 63-65 °C.[1] The strategic placement of bromine, iodine, and a methoxy group on the benzene ring makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, most notably 4-bromo-2-iodo-1-methoxybenzene, and general principles of spectroscopic interpretation for substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.2 - 7.4 | t | ~ 8.0 | H-5 |

| ~ 6.9 - 7.1 | dd | ~ 8.0, 1.5 | H-4 |

| ~ 7.5 - 7.7 | dd | ~ 8.0, 1.5 | H-6 |

| ~ 3.9 | s | - | -OCH₃ |

Predicted in CDCl₃ at 400 MHz. Chemical shifts and coupling constants are estimations based on analogous compounds and substituent effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | C-3 (C-OCH₃) |

| ~ 135 | C-5 |

| ~ 128 | C-6 |

| ~ 115 | C-4 |

| ~ 113 | C-1 (C-Br) |

| ~ 90 | C-2 (C-I) |

| ~ 57 | -OCH₃ |

Predicted in CDCl₃ at 100 MHz. Chemical shifts are estimations based on analogous compounds and substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1580 - 1560 | Strong | C=C aromatic ring stretch |

| 1470 - 1430 | Strong | C=C aromatic ring stretch |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1050 - 1000 | Medium | Symmetric C-O-C stretch (aryl ether) |

| 850 - 750 | Strong | C-H out-of-plane bending (1,2,3-trisubstituted) |

| 700 - 550 | Medium | C-Br stretch |

| 650 - 500 | Medium | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 312/314 | High | [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 297/299 | Medium | [M - CH₃]⁺ |

| 283/285 | Low | [M - CHO]⁺ |

| 185 | Medium | [M - I]⁺ |

| 156 | Medium | [M - Br - I]⁺ |

| 127 | High | [I]⁺ |

| 79/81 | Medium | [Br]⁺ |

The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of solid this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The sample should be prepared in a clean, dry 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For a volatile, small molecule like this, GC-MS with an EI source is common.

-

Data Acquisition (GC-MS with EI):

-

Inject the sample solution into the gas chromatograph.

-

The compound will be separated on the GC column and then enter the mass spectrometer.

-

The molecules will be ionized by a 70 eV electron beam.

-

The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Processing: The mass spectrum will be generated by the instrument's software, showing the relative abundance of each fragment ion.

Visualization of Spectroscopic Workflow

The logical workflow for the complete spectroscopic characterization of this compound is depicted in the following diagram.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The tabulated data for NMR, IR, and MS, derived from the analysis of analogous compounds, serves as a robust reference for researchers working with this molecule. The provided experimental protocols offer standardized methods for obtaining high-quality spectroscopic data. The logical workflow diagram visually summarizes the comprehensive approach to the structural elucidation of this important synthetic intermediate. It is recommended that experimental data, once obtained, be compared with the predictive data presented herein to confirm the structure and purity of this compound.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Bromo-2-iodo-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling protocols, and storage requirements for 1-Bromo-2-iodo-3-methoxybenzene (CAS No. 450412-22-3). The information herein is intended to support laboratory safety and ensure the proper use of this versatile chemical intermediate in research and development.

Chemical and Physical Properties

This compound is a halogenated aromatic compound that serves as a key building block in organic synthesis, particularly in the formation of complex molecular architectures for pharmaceutical and fine chemical applications.[1] Its physical form is typically a faint to light brown powder.[1]

| Property | Value | Reference |

| CAS Number | 450412-22-3 | [1][2][3][4] |

| Molecular Formula | C₇H₆BrIO | [4] |

| Molecular Weight | 312.93 g/mol | |

| Melting Point | 63-65 °C | [1] |

| Physical Form | Solid | |

| Appearance | Faint to light brown powder | [4] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its GHS hazard and precautionary statements.

Hazard Statements (H-Statements)

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements (P-Statements)

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE)

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment

A tiered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is recommended.

General Handling Procedures

-

Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Avoidance: Avoid contact with skin and eyes. Avoid inhalation of dust.

Storage Requirements

Proper storage is essential to maintain the stability and integrity of this compound.

| Condition | Recommendation |

| Temperature | Room Temperature |

| Atmosphere | Keep in a dry place, sealed in the container. |

| Light | Keep in a dark place. |

| Incompatible Materials | Strong oxidizing agents. |

Accidental Release and Disposal

Spill Management

In the event of a spill, adhere to the following protocol:

Waste Disposal

-

Chemical Waste: Surplus and non-recyclable this compound should be collected in a dedicated, properly labeled, and sealed container.

-

Disposal Method: Disposal should be carried out through a licensed professional waste disposal service. A potential method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

-

Environmental Precautions: Do not dispose of this chemical down the drain.[5]

-

Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves and paper towels, should be treated as hazardous waste and disposed of accordingly.[5]

Experimental Protocols

This compound is a valuable substrate in cross-coupling reactions for the synthesis of biaryl and other complex organic molecules. The following are representative experimental protocols for Suzuki and Sonogashira couplings, which can be adapted for use with this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 mmol), a suitable base such as potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).[6]

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]

-

Add the solvent (e.g., 1,4-dioxane and deionized water) via syringe and stir the mixture at room temperature for 10 minutes to dissolve the reagents.[6]

-

Add this compound (1.0 mmol) to the reaction mixture via syringe.[6]

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for the required time (typically 12-16 hours).[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[6]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by silica gel column chromatography.[6]

General Protocol for Sonogashira Cross-Coupling

This protocol provides a general method for the palladium- and copper-catalyzed coupling of an aryl halide with a terminal alkyne.

Reaction Setup:

-

A mixture of the bromo-diketone (0.3 mmol), Pd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol), and CuI (2.9 mg, 0.015 mmol) in a 10-mL flask equipped with a septum is flushed with argon for 10 minutes.[7]

-

Triethylamine (6 mL) is then added, and the flask is flushed again with argon for 10 minutes.[7]

-

Finally, the alkyne (0.6-0.9 mmol) is added, and the reaction mixture is heated at reflux for 1 hour.[7]

-

The progress of the reaction can be monitored by TLC.

Workup:

-

After cooling the mixture, a saturated NH₄Cl solution (12 mL) is added, and the mixture is extracted with EtOAc (2 x 10 mL).[7]

-

The combined organic extracts are washed with brine (5 mL), dried over Na₂SO₄, and the solvent is evaporated.[7]

-

The crude product is then purified, typically by column chromatography.

References

Commercial Availability and Technical Guide for 1-Bromo-2-iodo-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key properties, and potential applications of 1-Bromo-2-iodo-3-methoxybenzene (CAS No. 450412-22-3). This versatile halogenated aromatic compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.

Chemical Profile

This compound, also known as 3-Bromo-2-iodoanisole, is a trifunctionalized benzene ring. The presence of three distinct functional groups—a bromine atom, an iodine atom, and a methoxy group—at specific positions (1, 2, and 3 respectively) offers a rich platform for selective chemical modifications. This makes it a sought-after intermediate in medicinal chemistry and materials science.[1]

Key Properties:

| Property | Value | Reference |

| CAS Number | 450412-22-3 | [2] |

| Molecular Formula | C₇H₆BrIO | [2] |

| Molecular Weight | 312.93 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Room Temperature | |

| Synonyms | 3-Bromo-2-iodoanisole | [2] |

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. The typical purity offered is around 95%. Below is a summary of some of the key suppliers and their product offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 450412-22-3 | 95% | 1 g, 5 g, 10 g |

| Fluorochem | 3-Bromo-2-iodoanisole | 450412-22-3 | 95% | 100 mg, 250 mg, 5 g, 10 g, 25 g, 100 g |

| Apollo Scientific | 3-Bromo-2-iodoanisole | 450412-22-3 | >95% | 1 g, 5 g, 25 g |

| Biosynth | 3-Bromo-2-iodoanisole | 450412-22-3 | min 95% | 10 g |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation.[3][4]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.[5][6]

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

The differential reactivity of the C-I and C-Br bonds in this compound makes it an excellent substrate for sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-iodine bond is generally more reactive towards palladium-catalyzed cross-coupling than the carbon-bromine bond, allowing for selective functionalization.

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound. This protocol is based on general procedures for similar aryl halides.[7][8]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed toluene and water to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualizations

Logical Workflow for Sourcing and Utilization

The following diagram illustrates a typical workflow for a researcher from sourcing this compound to its final application in a synthesis project.

Caption: A logical workflow for sourcing, evaluating, and utilizing this compound.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Solubility of 1-Bromo-2-iodo-3-methoxybenzene in Organic Solvents

Disclaimer: Publicly available, quantitative solubility data for 1-bromo-2-iodo-3-methoxybenzene is limited. The following guide provides hypothetical solubility data based on general principles of organic chemistry. The experimental protocols described are standard methodologies for determining solubility.

This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the solubility characteristics of this compound and standardized methods for its empirical determination.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter, influencing its behavior in various applications, from reaction kinetics in organic synthesis to bioavailability in pharmaceutical formulations.[1][2] The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[3] this compound, a substituted aromatic compound, is expected to exhibit solubility behavior aligned with its relatively non-polar and hydrophobic nature. Factors such as temperature, pressure, and the molecular size of the solute also play a significant role in its solubility.[3]

Hypothetical Solubility Data

The following table summarizes the estimated solubility of this compound in a range of common organic solvents at standard temperature and pressure (25°C and 1 atm). This data is illustrative and should be confirmed by experimental measurement.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |

| Hexane | Non-polar | > 20 |

| Toluene | Non-polar | > 20 |

| Diethyl Ether | Polar Aprotic | > 15 |

| Dichloromethane | Polar Aprotic | > 15 |

| Ethyl Acetate | Polar Aprotic | > 10 |

| Acetone | Polar Aprotic | > 10 |

| Isopropanol | Polar Protic | < 5 |

| Ethanol | Polar Protic | < 5 |

| Methanol | Polar Protic | < 1 |

| Water | Polar Protic | < 0.1 |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid organic compound is the isothermal shake-flask method.[3]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents of high purity

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Logical Workflow for Solubility in a Research Context

The determination and application of solubility data are crucial steps in various research and development workflows, particularly in drug discovery and chemical process development.[1][4][5]

This diagram illustrates a logical progression from the initial characterization of the compound, including solubility determination, to its application in process chemistry or formulation science, followed by analysis and iterative refinement.

References

Methodological & Application

Application Notes and Protocols for Selective Suzuki-Miyaura Cross-Coupling of 1-Bromo-2-iodo-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note details a protocol for the regioselective Suzuki-Miyaura cross-coupling reaction of 1-Bromo-2-iodo-3-methoxybenzene. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this substrate allows for selective functionalization. The C-I bond is weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond.[2] This inherent reactivity difference enables the selective coupling of an aryl or heteroaryl group at the 2-position, leaving the bromo group at the 1-position available for subsequent transformations. This stepwise approach is a valuable strategy for the synthesis of complex, unsymmetrical biaryl compounds.

Principle of Regioselectivity

The selective Suzuki-Miyaura coupling of this compound is governed by the disparity in bond dissociation energies between the C-I and C-Br bonds. The C-I bond, being weaker, undergoes preferential oxidative addition to the palladium(0) catalyst. By carefully controlling the reaction conditions, such as temperature and catalyst system, the reaction can be directed to occur exclusively at the iodo-position.[2]

Experimental Protocols

This section provides a detailed methodology for the selective Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 - 0.05 equiv.). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-100 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is generally complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-1-bromo-3-methoxybenzene product.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The data is based on typical results for analogous dihalogenated aromatic substrates.[2][3]

Table 1: Reagents for Selective Suzuki-Miyaura Coupling

| Reagent | Purpose | Typical Amount (equivalents) |

| This compound | Starting Material | 1.0 |

| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |

| Palladium Catalyst | Catalyst | 0.03 - 0.05 |

| Base | Activates Boronic Acid | 2.0 - 3.0 |

| Solvent | Reaction Medium | - |

Table 2: Reaction Conditions and Yields for Selective Mono-arylation

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 90 | 6 | 88 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | 3 | 94 |

| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 5 | 85 |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.

References

- 1. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 1-Bromo-2-iodo-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemoselective Sonogashira coupling of 1-bromo-2-iodo-3-methoxybenzene. This protocol leverages the differential reactivity of aryl iodides and bromides in palladium-catalyzed cross-coupling reactions to enable the selective alkynylation at the C-I bond, preserving the C-Br bond for subsequent synthetic transformations.

Introduction

The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups.[1] For drug development professionals and researchers, the ability to selectively functionalize polysubstituted aromatic rings is of paramount importance.

The substrate this compound presents an excellent opportunity for regioselective synthesis. Due to the significantly higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed oxidative addition, the Sonogashira coupling can be directed selectively to the C-I bond.[2][3] This allows for the introduction of an alkynyl moiety at the 2-position while leaving the less reactive C-Br bond at the 1-position intact for subsequent functionalization, such as Suzuki or Buchwald-Hartwig couplings.

Reaction Principle and Chemoselectivity

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The key to the chemoselectivity in the reaction with this compound lies in the initial oxidative addition step of the palladium cycle. The general reactivity trend for aryl halides in this step is I > Br > Cl.[2] This difference in reactivity allows for the selective coupling at the aryl iodide position, often at room temperature, while the aryl bromide requires more forcing conditions, such as elevated temperatures, to react.[2]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction parameters and a representative yield for the selective Sonogashira coupling of bromo-iodobenzene derivatives.

Table 1: Screening of Reaction Conditions for the Coupling of 1-Bromo-4-iodobenzene and Phenylacetylene

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent/Temp/Time | Yield (%) | Selectivity |

| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, RT, 2h | 98 | Selective on I |

Yields are for the isolated product. Conditions are generalized and may require optimization. Data sourced from[4].

Table 2: Protocol for the Synthesis of 1-Bromo-2-iodo-3-((4-methoxyphenyl)ethynyl)benzene

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent/Temp/Time | Yield (%) |

| 1-Bromo-2,3-diiodobenzene | 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Toluene, RT, 24h | 62 |

This protocol demonstrates the feasibility of selective Sonogashira coupling on a closely related 1,2,3-trihalobenzene scaffold. Data sourced from[5].

Experimental Protocols

The following protocol provides a general procedure for the selective palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with this compound at the iodo-position.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, 1-ethynyl-4-methoxybenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Toluene, THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

-

Add the anhydrous solvent (e.g., Toluene) and triethylamine (2.0-3.0 eq.) via syringe. Stir the mixture for 10-15 minutes at room temperature.

-

Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-bromo-2-(alkynyl)-3-methoxybenzene.

Mandatory Visualizations

Caption: Experimental workflow for the selective Sonogashira coupling.

Caption: Chemoselective Sonogashira coupling of this compound.

References